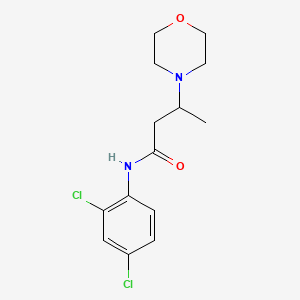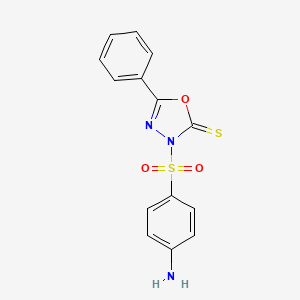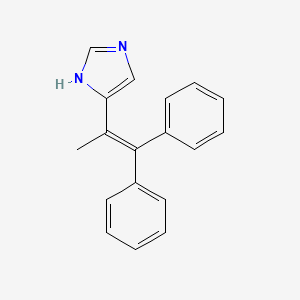
5-(1,1-diphenylprop-1-en-2-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,1-diphenylprop-1-en-2-yl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This specific compound is characterized by the presence of a diphenylprop-1-en-2-yl group attached to the imidazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-diphenylprop-1-en-2-yl)-1H-imidazole typically involves the reaction of 1,1-diphenylprop-1-en-2-yl bromide with imidazole under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,1-diphenylprop-1-en-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nitro groups (NO₂)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Hydrogenated products with saturated bonds
Substitution: Halogenated or nitro-substituted imidazole derivatives
Applications De Recherche Scientifique
5-(1,1-diphenylprop-1-en-2-yl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(1,1-diphenylprop-1-en-2-yl)-1H-imidazole involves its interaction with specific molecular targets. For instance, its cholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-propyn-1-ol: A compound with a similar structural motif but different functional groups.
4-(1,1-diphenylprop-1-en-2-yl)phenol: Another compound with a diphenylprop-1-en-2-yl group but attached to a phenol ring.
Uniqueness
5-(1,1-diphenylprop-1-en-2-yl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the diphenylprop-1-en-2-yl group further enhances its stability and lipophilicity, making it a valuable compound in various
Propriétés
Numéro CAS |
106147-54-0 |
|---|---|
Formule moléculaire |
C18H16N2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
5-(1,1-diphenylprop-1-en-2-yl)-1H-imidazole |
InChI |
InChI=1S/C18H16N2/c1-14(17-12-19-13-20-17)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,1H3,(H,19,20) |
Clé InChI |
LQGCWXRLALRVHF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


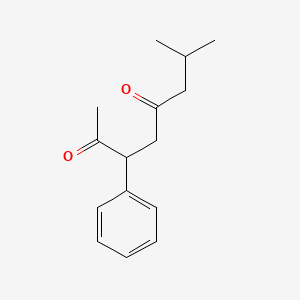
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
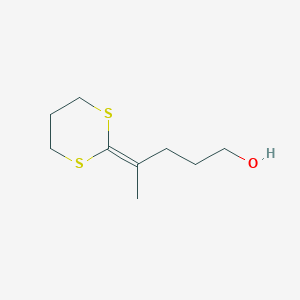



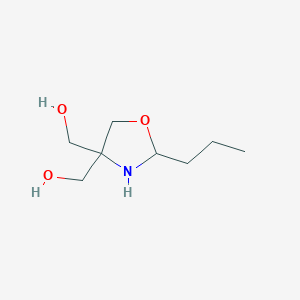
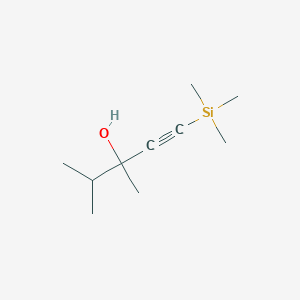
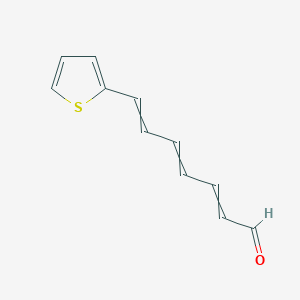
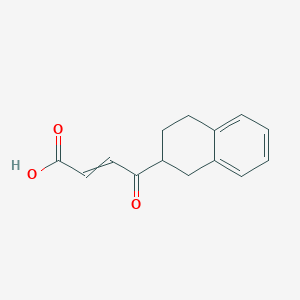
![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
